4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-naphthoate
Description
This compound features a pyran-4-one core substituted with a thioether-linked 5-propionamido-1,3,4-thiadiazol-2-yl group at position 6 and a 1-naphthoate ester at position 2. The naphthoate moiety distinguishes it from structurally related benzoate derivatives, offering enhanced aromaticity and steric bulk, which may influence receptor binding, solubility, and metabolic stability .
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S2/c1-2-19(27)23-21-24-25-22(32-21)31-12-14-10-17(26)18(11-29-14)30-20(28)16-9-5-7-13-6-3-4-8-15(13)16/h3-11H,2,12H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAMSXZCAUCEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-naphthoate is a complex organic molecule notable for its diverse biological activities. This article explores its structure, synthesis, and biological properties, particularly in the context of medicinal chemistry and agricultural applications.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 423.5 g/mol . The structure combines several functional groups, including a pyran ring, a thiadiazole moiety, and a naphthoate ester, which contribute to its biological activity.
| Component | Structural Feature | Biological Activity |
|---|---|---|
| 5-propionamido-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Pyran ring | Fused heterocyclic structure | Antifungal activity |
| Naphthoate ester | Ester functionality | Diverse biological effects |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. Key synthetic routes may include:
- Formation of the thiadiazole moiety.
- Synthesis of the pyran ring.
- Coupling with the naphthoate component.
These methods allow for the modification of structural components to enhance biological properties or alter pharmacokinetics.
Biological Activity
Research indicates that This compound exhibits significant biological activities:
Antimicrobial Properties
The thiadiazole component is known for its antimicrobial effects. Studies have shown that derivatives containing this moiety demonstrate efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Antifungal Activity
The pyran ring structure contributes to antifungal properties. Compounds similar to this have been reported to be effective against plant pathogens such as Fusarium and Rhizoctonia, suggesting potential applications in agriculture as fungicides.
Nematocidal Effects
Some derivatives exhibit nematocidal activity against pests like Bursaphelenchus xylophilus, indicating their potential use in pest control within agricultural settings.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to This compound :
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives, including those with pyran structures. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli.
- Fungicidal Activity Assessment : Research demonstrated that modifications in the thiadiazole component significantly enhanced fungicidal activity against rice sheath blight pathogens.
- Nematode Resistance Trials : Field trials showed that formulations containing this compound had reduced nematode populations in treated plots compared to controls.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within target organisms. Preliminary studies suggest that binding affinity varies significantly with structural modifications on the thiadiazole and pyran rings, which may enhance specificity and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with its benzoate-based analogs:
Key Observations :
- The naphthoate derivative has the highest molecular weight and surface area, which may reduce solubility but enhance receptor binding affinity through π-π interactions.
- Electron-withdrawing groups (e.g., nitro in ML221 and 3-nitrobenzoate) correlate with GPCR antagonism, as seen in ML221's APJ activity .
- Halogenated analogs (e.g., 4-fluorobenzoate) may exhibit improved metabolic stability due to fluorine’s resistance to oxidative metabolism .
ML221 (4-nitrobenzoate derivative)
- APJ Antagonism : ML221 is a selective APJ antagonist (IC₅₀: 0.70 μM in cAMP assays) with >37-fold selectivity over AT1 receptors and minimal off-target activity at other GPCRs .
- Therapeutic Relevance : APJ antagonism is implicated in cardiovascular protection, as shown in studies where ML221 blocked ELA-11’s cardioprotective effects in doxorubicin-induced myocardial injury .
Hypothesized Activity of the 1-Naphthoate Derivative
While direct data are lacking, the naphthoate moiety’s extended aromatic system could enhance binding to hydrophobic pockets in APJ or related GPCRs. However, steric bulk might reduce potency compared to smaller benzoates like ML221.
Analog-Specific Trends:
- Nitro-substituted analogs (e.g., ML221, 3-nitrobenzoate) show strong receptor modulation, likely due to nitro’s electron-withdrawing effects stabilizing ligand-receptor interactions.
- Methyl-substituted analogs (3- and 4-methylbenzoates) may prioritize metabolic stability over potency, as methyl groups often slow oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
